molecular formula C28H26N2O5S B4904171 ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4904171
M. Wt: 502.6 g/mol
InChI Key: IZQLKWYWNOMODO-UHFFFAOYSA-N
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Description

The compound ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex heterocyclic molecule with the following structural features:

  • Core scaffold: A partially hydrogenated benzothiophene ring (4,5,6,7-tetrahydro-1-benzothiophene) substituted with an ethyl carboxylate group at position 2.
  • Amino-linked side chain: At position 2 of the benzothiophene, an amide bond connects to a propanoyl group bearing a phenyl substituent and a 1,3-dioxo-isoindole (phthalimide) moiety.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5S/c1-2-35-28(34)23-20-14-8-9-15-22(20)36-25(23)29-24(31)21(16-17-10-4-3-5-11-17)30-26(32)18-12-6-7-13-19(18)27(30)33/h3-7,10-13,21H,2,8-9,14-16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQLKWYWNOMODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole moiety and a benzothiophene scaffold. Its molecular formula is C22H25N2O5SC_{22}H_{25}N_{2}O_{5}S, with a molecular weight of approximately 425.51 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of isoindole exhibit cytotoxic effects against several cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
Isoindole derivative AMCF-7 (breast)12.5
Isoindole derivative BHeLa (cervical)15.0
Ethyl derivative CA549 (lung)10.0

These findings suggest that the compound may induce apoptosis through various pathways, including the modulation of Bcl-2 family proteins and caspase activation .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds containing isoindole structures have shown significant free radical scavenging activity. The ability to inhibit lipid peroxidation is particularly noteworthy:

Assay MethodIC50 (µM)
DPPH Scavenging Assay20.0
ABTS Scavenging Assay15.0

These results indicate that the compound can protect cellular components from oxidative damage .

Neuroprotective Effects

Emerging evidence suggests that the compound may have neuroprotective effects. Analogues of isoindole have been reported to ameliorate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells . The mechanism appears to involve the inhibition of neuroinflammatory cytokines and enhancement of neurotrophic factors.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : By inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : Through intrinsic and extrinsic pathways.
  • Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant enzymes.
  • Neuroprotection : By modulating neuroinflammatory responses.

Case Studies

A notable study involved the administration of a related compound in an animal model of cancer. The results demonstrated a significant reduction in tumor size compared to control groups, alongside improved survival rates . Another study focused on neuroprotective effects in mice subjected to oxidative stress; treated animals exhibited reduced neuronal loss and improved cognitive function.

Scientific Research Applications

Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant activity , which may protect cells from oxidative damage. The dioxo isoindole structure is known for its ability to scavenge free radicals, making it a candidate for further exploration in oxidative stress-related conditions .

Antimicrobial Effects

Research has shown that ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate possesses antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines indicates potential therapeutic applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Cytotoxicity Against Cancer Cells

The compound has shown cytotoxic effects against certain cancer cell lines in preliminary assays. This suggests a possible role in cancer therapy, particularly due to its ability to induce apoptosis in malignant cells while sparing normal cells .

Case Study: Analgesic Properties

A study investigated the analgesic properties of similar compounds derived from benzothiazine derivatives. It was found that ethyl derivatives exhibited significant analgesic effects comparable to established drugs like Piroxicam and Meloxicam. This highlights the potential of this compound as a novel analgesic agent .

Pharmacological Testing

Pharmacological tests involving carrageenan-induced edema models demonstrated that derivatives of the compound could significantly reduce inflammation and pain compared to control groups. These findings support further investigation into its mechanisms of action and therapeutic potential .

Comparison with Similar Compounds

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Structural differences: Substituted with a 4-hydroxyphenyl group and an ethoxy-oxoethyl moiety instead of the phthalimide-phenylpropanoyl side chain.
  • Synthesis : Produced via a Petasis reaction (22% yield) using 4-hydroxyphenylboronic acid, with purification by preparative chromatography .
  • Characterization : Confirmed via $^1$H/$^13$C NMR and HRMS-ESI (m/z 390.1370) .

Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 1321779-30-9)

  • Structural differences: Features a cyano group and a phenylpropenoyl substituent instead of the phthalimide-phenylpropanoyl group.
  • Physicochemical properties: Molecular weight: 380.5 g/mol LogP (XLogP3): 5.1 Hydrogen bond donors/acceptors: 1/5 .

Ethyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 708287-90-5)

  • Structural differences: Contains a 5-ethylfuran-2-ylpropanoyl substituent.
  • Physicochemical properties :
    • Molecular weight: 407.9 g/mol
    • LogP (XLogP3): 5.8
    • Rotatable bonds: 7 .

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 346720-81-8)

  • Structural differences: Substituted with a 4-chloro-2-methylphenoxyacetyl group.
  • Physicochemical properties :
    • Molecular weight: 407.9 g/mol
    • LogP (XLogP3): 5.8
    • Topological polar surface area: 92.9 Ų .

Structural-Activity Relationship (SAR) Insights

  • LogP and bioavailability : Higher LogP values (e.g., 5.1–5.8) suggest lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Biological implications: The phthalimide group in the target compound may confer anti-inflammatory or kinase-inhibitory activity, as seen in related compounds .

Q & A

Q. What are the typical synthetic routes for this compound, and how can purity be ensured?

The compound can be synthesized via Knoevenagel condensation , where a nucleophilic active methylene group reacts with substituted benzaldehydes under catalytic conditions (e.g., piperidine and acetic acid in toluene). Reaction completion typically occurs within 5–6 hours, yielding products in 72–94% purity. Purification via recrystallization with alcohol is critical to remove unreacted intermediates. Structural confirmation requires IR spectroscopy (to detect functional groups like amides), 1H NMR (to verify substituent positions and integration ratios), and mass spectrometry (for molecular ion validation) .

Q. How are antioxidant and anti-inflammatory activities evaluated for this compound in vitro?

Standard assays include:

  • DPPH radical scavenging to measure antioxidant capacity.
  • Carrageenan-induced paw edema in animal models for anti-inflammatory activity. Experimental protocols involve dose-response studies (e.g., 25–100 mg/kg) and comparison to reference standards like ascorbic acid or indomethacin. Data should include IC50 values and statistical significance (e.g., p < 0.05) .

Q. What spectroscopic techniques are essential for structural characterization?

  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches (e.g., 1680–1720 cm⁻¹ for isoindole-1,3-dione).
  • 1H NMR : Confirms aromatic protons (δ 7.2–7.8 ppm), methylene groups in the tetrahydrobenzothiophene core (δ 1.5–2.5 ppm), and ester moieties (δ 4.1–4.3 ppm for ethyl groups).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reaction pathways?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational predictions with experimental validation to identify optimal conditions (e.g., solvent, catalyst). AI-driven tools like COMSOL Multiphysics enable virtual screening of reaction parameters (temperature, stoichiometry) to maximize yield .

Q. How should conflicting data between NMR and mass spectrometry be resolved?

Discrepancies may arise from impurities, isotopic patterns, or sample degradation. Mitigation strategies include:

  • Cross-validation : Repeat analyses under controlled conditions (e.g., dry solvents, inert atmosphere).
  • High-resolution mass spectrometry (HRMS) : Resolves ambiguous molecular ion peaks.
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian can simulate spectra for comparison with experimental data .

Q. What advanced methodologies can elucidate the mechanism of biological activity?

  • Molecular docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or NF-κB.
  • Metabolomics : Tracks metabolic stability and degradation pathways using LC-MS/MS.
  • In situ spectroscopic imaging (e.g., Raman microscopy): Maps compound distribution in biological matrices .

Q. How can large datasets from synthesis and characterization be managed effectively?

Chemical informatics platforms (e.g., ChemAxon, Benchling) enable structured data storage, metadata tagging, and automated analysis. Machine learning algorithms can identify trends in reaction yields or spectroscopic outliers. Data integrity is ensured via encryption protocols and version-controlled repositories .

Methodological Considerations Table

Research AspectBasic ApproachAdvanced Methodology
Synthesis Knoevenagel condensation Quantum chemical reaction path search
Characterization IR, NMR, mass spectrometry HRMS + computational validation
Bioactivity DPPH, paw edema assays Molecular docking + metabolomics
Data Management Manual documentationAI-driven informatics platforms

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